molecular formula C25H37ClN2 B5230079 N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine

N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine

Cat. No. B5230079
M. Wt: 401.0 g/mol
InChI Key: UCCBQATWAYPVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine, commonly known as ACH-000029, is a novel compound that has been developed for scientific research purposes. This compound belongs to the class of adamantyl-based compounds and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of ACH-000029 is not fully understood, but it is believed to act on several targets in the brain, including dopamine receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma receptors. It has been shown to increase the release of dopamine and to enhance the activity of NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
ACH-000029 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). It also modulates the levels of various neurotransmitters, including dopamine, acetylcholine, and glutamate.

Advantages and Limitations for Lab Experiments

One of the advantages of using ACH-000029 in lab experiments is its high potency and selectivity for its targets. It has also been shown to have good bioavailability and to cross the blood-brain barrier effectively. However, one of the limitations is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of ACH-000029. One area of interest is its potential use in the treatment of depression and anxiety disorders. It has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of neuroinflammatory disorders. Additionally, further studies are needed to understand its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of ACH-000029 involves several steps, including the preparation of 1-adamantylamine, which is then reacted with 4-chlorobenzaldehyde to form 1-(4-chlorophenyl)-3-(1-adamantyl)prop-2-en-1-one. This intermediate is then reacted with ethylamine and piperidine to obtain the final product, N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine.

Scientific Research Applications

ACH-000029 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to possess neuroprotective and neurorestorative properties, which make it a promising candidate for the treatment of neurodegenerative disorders.

properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-ethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37ClN2/c1-3-28-10-8-23(9-11-28)27-18(2)24-13-19-12-20(14-24)16-25(15-19,17-24)21-4-6-22(26)7-5-21/h4-7,18-20,23,27H,3,8-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCBQATWAYPVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(C)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-ethylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.